molecular formula C22H16FN5O4S B2960775 3-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]thio}-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1112429-99-8

3-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]thio}-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No. B2960775
CAS RN: 1112429-99-8
M. Wt: 465.46
InChI Key: XXRQRGYIGRDAIH-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxole, an amide, a thioether, a triazole, and a pyridine. These functional groups suggest that the compound could have a variety of chemical properties and could potentially be used in a variety of applications, such as pharmaceuticals or materials science .


Molecular Structure Analysis

The molecular structure of the compound is likely to be quite complex due to the presence of several heterocyclic rings. The benzodioxole, triazole, and pyridine rings are likely to contribute to the compound’s aromaticity, while the amide and thioether groups could potentially participate in hydrogen bonding or other intermolecular interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could contribute to its stability and solubility .

Scientific Research Applications

Synthesis and Structure-Activity Relationships

Research into similar compounds often focuses on their synthesis and structure-activity relationships (SAR), exploring how modifications to the molecule affect biological activity. For example, studies have described the synthesis of novel heterocyclic compounds, such as pyridino[2,3-d]pyrimidinones and triazolopyrimidines, which are valuable in medicinal chemistry for their potential antibacterial and antifungal properties (Mabkhot, El-Sayed, Kheder, Al-showiman, & Alatibi, 2016). These findings suggest that our compound of interest could also have antimicrobial potential, given its structural similarities.

Antimicrobial Activity

Compounds with [1,2,4]triazolo[4,3-a]pyridine cores have shown promising antimicrobial activity. For instance, certain derivatives have been found to be more potent than standard drugs like Amphotericin B against specific fungal strains, indicating their potential as novel antimicrobial agents (Y. Mabkhot et al., 2016). This suggests that exploring the antimicrobial activity of our compound could be a fruitful area of research.

Cancer Research

The triazolopyridine scaffold is also of interest in cancer research. Derivatives of this class have been evaluated for their ability to inhibit cancer cell proliferation. Some compounds demonstrate significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the triazolopyridine core could yield potent anticancer agents. For instance, certain enaminones used for synthesizing substituted pyrazoles showed promising antitumor and antimicrobial activities, indicating the potential utility of our compound in oncological research (Riyadh, 2011).

Inhibitory Effects on Specific Targets

Some derivatives of [1,2,4]triazolo[4,3-a]pyridines have been investigated for their selective inhibition of specific enzymes or receptors, which could be relevant to diseases such as cancer or inflammatory conditions. For example, certain compounds have been found to selectively inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy (Borzilleri et al., 2006). This highlights the potential of our compound in targeted therapy research.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, the mechanism of action would depend on the specific biological target of the drug .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it’s intended to be used as a drug, future research could focus on optimizing its pharmacological properties and evaluating its efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name

3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN5O4S/c23-14-2-1-3-15(8-14)25-21(30)13-4-7-19-26-27-22(28(19)10-13)33-11-20(29)24-16-5-6-17-18(9-16)32-12-31-17/h1-10H,11-12H2,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRQRGYIGRDAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C4N3C=C(C=C4)C(=O)NC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

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